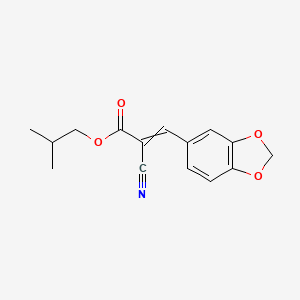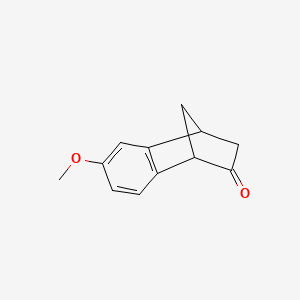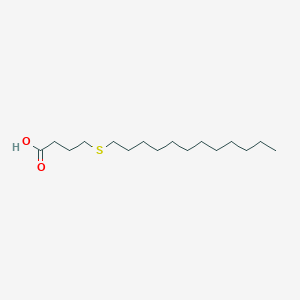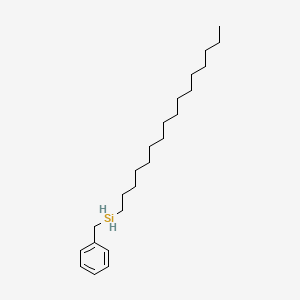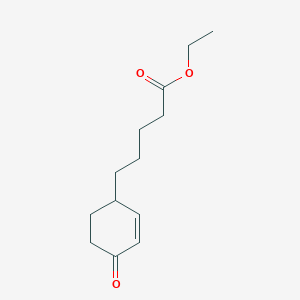
Benzenesulfonic acid, p-chloro-, p-bromophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, p-chloro-, p-bromophenyl ester is an organosulfur compound that features both chloro and bromo substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, p-chloro-, p-bromophenyl ester typically involves the esterification of benzenesulfonic acid with p-bromophenol in the presence of a suitable catalyst. The reaction can be carried out under acidic conditions using sulfuric acid or under basic conditions using a base like sodium hydroxide. The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, p-chloro-, p-bromophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aromatic ring can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonyl compounds.
Hydrolysis: The ester bond can be hydrolyzed to yield benzenesulfonic acid and p-bromophenol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted benzenesulfonic acid derivatives.
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonyl compounds.
Hydrolysis: Benzenesulfonic acid and p-bromophenol.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, p-chloro-, p-bromophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, p-chloro-, p-bromophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloro and bromo substituents can influence the compound’s reactivity and binding affinity. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid, p-chloro-, p-methylphenyl ester
- Benzenesulfonic acid, p-bromo-, p-methylphenyl ester
- Benzenesulfonic acid, p-chloro-, p-nitrophenyl ester
Uniqueness
Benzenesulfonic acid, p-chloro-, p-bromophenyl ester is unique due to the presence of both chloro and bromo substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can provide distinct properties compared to other similar compounds, making it valuable for specific research and industrial purposes.
Propiedades
Número CAS |
6289-17-4 |
|---|---|
Fórmula molecular |
C12H8BrClO3S |
Peso molecular |
347.61 g/mol |
Nombre IUPAC |
(4-bromophenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H8BrClO3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H |
Clave InChI |
KPNQFZZXCDGNTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)
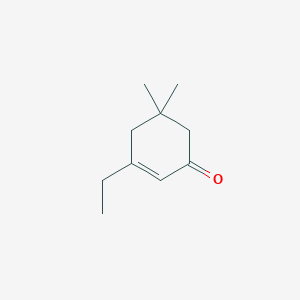
![[3,4,5-Triacetyloxy-6-(2,4,6-tribromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B11948922.png)
![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)


